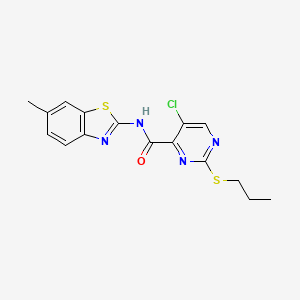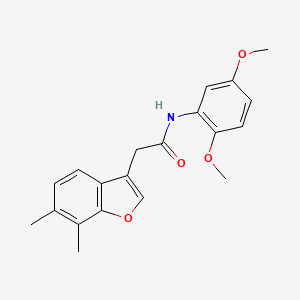![molecular formula C18H16ClN5OS3 B11400326 5-chloro-2-(ethylsulfanyl)-N-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide](/img/structure/B11400326.png)
5-chloro-2-(ethylsulfanyl)-N-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-(ethylsulfanyl)-N-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrimidine core substituted with a carboxamide group, a thiadiazole ring, and a phenylprop-2-en-1-yl group, making it a versatile molecule for chemical modifications and functional studies.
Preparation Methods
The synthesis of 5-chloro-2-(ethylsulfanyl)-N-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate precursors under controlled conditions.
Introduction of the carboxamide group: This step involves the reaction of the pyrimidine intermediate with an amine source to form the carboxamide functionality.
Formation of the thiadiazole ring: This is typically achieved through cyclization reactions involving sulfur-containing reagents.
Attachment of the phenylprop-2-en-1-yl group:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
5-chloro-2-(ethylsulfanyl)-N-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can undergo reduction reactions to modify the functional groups, such as reducing the carboxamide group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Cyclization: The compound can undergo cyclization reactions to form new ring structures, potentially leading to novel compounds with different properties.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
5-chloro-2-(ethylsulfanyl)-N-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the biological activity of its derivatives, including their effects on cellular processes and pathways.
Materials Science: The compound can be used as a building block for the synthesis of new materials with unique properties, such as conductivity or fluorescence.
Chemical Biology: The compound can be used as a probe to investigate the mechanisms of various biochemical reactions and interactions.
Mechanism of Action
The mechanism of action of 5-chloro-2-(ethylsulfanyl)-N-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-chloro-2-(ethylsulfanyl)-N-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide can be compared with other similar compounds, such as:
5-chloro-2-ethylsulfanyl-benzothiazole: This compound shares the ethylsulfanyl and chloro substituents but has a different core structure.
Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl) ethyl sulfide: This compound contains the thiadiazole ring and ethyl sulfide moiety but lacks the pyrimidine core and carboxamide group.
The uniqueness of this compound lies in its combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H16ClN5OS3 |
|---|---|
Molecular Weight |
450.0 g/mol |
IUPAC Name |
5-chloro-2-ethylsulfanyl-N-[5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C18H16ClN5OS3/c1-2-26-16-20-11-13(19)14(21-16)15(25)22-17-23-24-18(28-17)27-10-6-9-12-7-4-3-5-8-12/h3-9,11H,2,10H2,1H3,(H,22,23,25)/b9-6+ |
InChI Key |
WEPVVSVWNQCEJJ-RMKNXTFCSA-N |
Isomeric SMILES |
CCSC1=NC=C(C(=N1)C(=O)NC2=NN=C(S2)SC/C=C/C3=CC=CC=C3)Cl |
Canonical SMILES |
CCSC1=NC=C(C(=N1)C(=O)NC2=NN=C(S2)SCC=CC3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1,2-benzoxazol-3-yl)-5-{[(2-methylbenzyl)sulfonyl]methyl}furan-2-carboxamide](/img/structure/B11400255.png)
![10-(4-methoxyphenethyl)-7-methyl-10,11-dihydrobenzo[3,4]chromeno[6,7-e][1,3]oxazin-5(9H)-one](/img/structure/B11400259.png)

![N-methyl-1-phenyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B11400274.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B11400292.png)
![6-(4-ethoxyphenyl)-3-ethyl-N-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11400297.png)
![3-benzyl-6-chloro-9-(4-methoxybenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11400298.png)

![5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11400304.png)
![Dimethyl [2-(4-chlorophenyl)-5-{[(furan-2-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate](/img/structure/B11400305.png)
![6-chloro-4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4H-chromene-2-carboxamide](/img/structure/B11400307.png)
![N-{5-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pentyl}acetamide](/img/structure/B11400312.png)
![N-(2,3-dimethylphenyl)-6-(4-ethoxyphenyl)-3-ethyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11400316.png)
